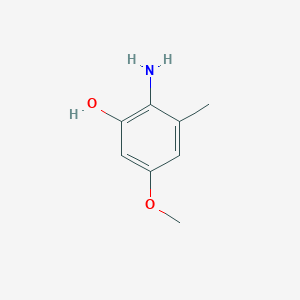

2-Amino-5-methoxy-3-methylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H11NO2 |

|---|---|

Molekulargewicht |

153.18 g/mol |

IUPAC-Name |

2-amino-5-methoxy-3-methylphenol |

InChI |

InChI=1S/C8H11NO2/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4,10H,9H2,1-2H3 |

InChI-Schlüssel |

FPOBSNGMGLIEOG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1N)O)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Amino 5 Methoxy 3 Methylphenol and Its Precursors

Direct Synthesis Approaches

Direct synthesis methods offer an efficient pathway to the target molecule by transforming a closely related precursor. These approaches are often characterized by high atom economy and fewer synthetic steps.

Catalytic Hydrogenation Pathways for Nitro Precursors

One of the most common and efficient methods for the preparation of aromatic amines is the reduction of the corresponding nitro compound. For the synthesis of 2-Amino-5-methoxy-3-methylphenol, the direct precursor would be 5-methoxy-3-methyl-2-nitrophenol. This nitro compound can be reduced to the desired amine via catalytic hydrogenation. researchgate.net

This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The reaction is typically carried out in a solvent that can dissolve the nitro precursor, with polar solvents being preferred. researchgate.net Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. researchgate.netresearchgate.net The hydrogenation can often be performed under mild conditions, such as at ambient temperature and slight overpressure (1-2 bar), and proceeds cleanly with high yields. researchgate.net The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC), as the resulting amine is typically more polar than the starting nitro compound. researchgate.net

Table 1: Common Catalyst Systems for Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| 10% Palladium on Carbon (Pd/C) | H₂ gas (1-2 bar), Methanol (B129727) or Ethanol, Room Temperature | Highly efficient and widely used; reaction proceeds cleanly. researchgate.net |

| Raney Nickel | H₂ gas, Ethanol or Methanol, Room/Elevated Temperature | A cost-effective alternative to palladium catalysts. researchgate.net |

| Tin (Sn) / Hydrochloric Acid (HCl) | Sn, conc. HCl, Heat | A classic, non-catalytic reduction method (metal-acid reduction). researchgate.net |

| Iron (Fe) / Hydrochloric Acid (HCl) | Fe, conc. HCl, Heat | Another common metal-acid reduction method, often preferred for its milder nature. researchgate.net |

| Platinum (Pt) catalyst | H₂ gas, various solvents | An effective but often more expensive hydrogenation catalyst. researchgate.net |

Reductive Amination Strategies

Reductive amination provides a direct route to amines from carbonyl compounds. In the context of synthesizing this compound, this strategy could involve the condensation of a suitable quinone-type precursor, such as 4-methoxy-5-methyl-1,2-benzoquinone, with an ammonia source. The resulting imine or enamine intermediate is then reduced in situ to the final aminophenol. evitachem.com

The success of this strategy hinges on the choice of reducing agent and reaction conditions to selectively reduce the C=N bond without affecting other functional groups. Various reducing agents can be employed, ranging from complex metal hydrides to catalytic hydrogenation. evitachem.comrsc.org Recent advancements have also explored biocatalytic approaches using amine dehydrogenases (AmDHs), which can offer high selectivity under mild conditions. frontiersin.org

Table 2: Selected Reagents for Reductive Amination

| Reagent System | Description |

|---|---|

| Ammonia / H₂ with Metal Catalyst (e.g., Ni, Pd) | A classic approach where the ketone/aldehyde is reacted with ammonia and hydrogen over a catalyst. |

| Ammonium (B1175870) Formate / Acetic Acid | Serves as both the amine source and the hydrogen source in the Leuckart-Wallach reaction. kanto.co.jp |

| Sodium Borohydride (NaBH₄) / Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agents used for the in situ reduction of the imine intermediate formed from a ketone/aldehyde and an amine. evitachem.com |

| BH₃N(C₂H₅)₃ | An amine-borane complex that can act as both a catalyst to promote imine formation and as the reductant. rsc.org |

Multi-Step Synthetic Routes

Regioselective Functionalization of Phenolic Starting Materials

The synthesis of a polysubstituted phenol (B47542) like this compound requires precise control over the position of incoming functional groups. The existing substituents on the aromatic ring direct the position of subsequent electrophilic aromatic substitution reactions. The hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all activating, ortho-, para-directing groups. byjus.com This means they direct incoming electrophiles to the positions ortho and para to themselves. The challenge in a multi-step synthesis is to leverage these directing effects to install the substituents in the desired 2, 3, and 5 positions relative to the hydroxyl group. The meta-functionalization of phenols is particularly challenging because the powerful ortho-, para-directing nature of the hydroxyl group must be overcome or strategically blocked. nih.gov

Incorporation of Amino and Methoxy Groups

The introduction of amino and methoxy groups onto a phenolic ring is a common requirement in organic synthesis.

The methoxy group is typically introduced via Williamson ether synthesis, which involves the reaction of a phenoxide ion (formed by treating the phenol with a base) with a methylating agent like dimethyl sulfate or methyl iodide. evitachem.comorgsyn.org

The amino group is most commonly introduced by first performing a nitration reaction, followed by the reduction of the resulting nitro group. researchgate.net Electrophilic nitration is typically achieved using a mixture of nitric acid and sulfuric acid. byjus.com The position of nitration is dictated by the directing effects of the substituents already present on the ring. For instance, starting with 3-methoxyphenol (B1666288), nitration would be directed to the positions ortho and para to the hydroxyl and methoxy groups. Subsequent reduction of the nitro group yields the desired amine. researchgate.net

Table 3: Reagents for Incorporation of Methoxy and Amino Groups

| Functional Group | Method | Typical Reagents |

|---|---|---|

| Methoxy (-OCH₃) | Williamson Ether Synthesis | Dimethyl sulfate, Methyl iodide, Base (e.g., K₂CO₃, NaOH). researchgate.netorgsyn.org |

| Amino (-NH₂) via Nitration | Electrophilic Aromatic Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄). |

| Amino (-NH₂) via Reduction | Reduction of Nitro Group | H₂/Pd/C, Sn/HCl, Fe/HCl. researchgate.net |

Introduction of Alkyl Substituents

The introduction of a methyl group onto an aromatic ring is frequently accomplished through the Friedel-Crafts alkylation reaction. stackexchange.com This reaction involves treating the aromatic compound with an alkylating agent, such as a methyl halide (e.g., CH₃Cl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). stackexchange.com

It is crucial to consider the timing of this step in a multi-step synthesis. The Friedel-Crafts alkylation is most effective on activated aromatic rings and does not work well with deactivated rings, such as those containing a nitro group. stackexchange.com Therefore, the methyl group must be introduced before any deactivating steps like nitration. Over-alkylation can be a potential side reaction, but this can often be controlled by using an excess of the aromatic starting material. stackexchange.com

Table 4: Common Reagents for Friedel-Crafts Alkylation

| Reagent Type | Examples | Catalyst |

|---|---|---|

| Alkylating Agent | Methyl chloride (CH₃Cl), Methyl bromide (CH₃Br) | AlCl₃, FeCl₃ |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | N/A |

Advanced Synthetic Techniques

The synthesis of highly substituted aminophenols such as this compound often requires advanced methodologies to achieve desired regioselectivity and efficiency. Modern techniques move beyond classical multi-step procedures, offering improvements in yield, reaction time, and environmental impact.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high precision. For the synthesis of complex aminophenols and their derivatives, palladium (Pd) and copper (Cu)-based catalyst systems are particularly prominent. These methods are typically used to form C-N (amino) or C-O (ether) bonds, which can be applied to precursors of this compound.

Research has focused on developing catalyst systems that can selectively perform N-arylation or O-arylation on unprotected aminophenols. nih.gov This chemoselectivity is crucial as both the amino and hydroxyl groups can react. For instance, selective O-arylation of 3- and 4-aminophenols has been achieved using copper catalysts with ligands like picolinic acid. nih.gov Conversely, palladium catalysts, particularly those with biarylmonophosphine ligands such as BrettPhos, have been effective for the selective N-arylation of the same substrates. nih.gov

These catalytic systems can be applied to build the core structure or functionalize precursors. For a molecule like this compound, a transition metal-catalyzed reaction could be envisioned to introduce the amino group to a pre-functionalized phenol or the hydroxyl group to a substituted aniline. The choice of catalyst, ligand, and reaction conditions is critical for directing the reaction to the desired outcome and avoiding unwanted side products.

| Catalyst System | Ligand | Reaction Type | Selectivity |

| CuI / Picolinic Acid | Picolinic Acid | O-Arylation | High for 3-Aminophenols |

| CuI / CyDMEDA | trans-N,N′-dimethyl-1,2-cyclohexanediamine | O-Arylation | High for 4-Aminophenols |

| Pd-based Precatalyst | BrettPhos | N-Arylation | High for 3- and 4-Aminophenols |

| CuI | (None specified) | N-Arylation | High for 2-Aminophenol (B121084) |

Photochemical Synthesis: Photochemical methods utilize light energy to drive chemical reactions, often enabling unique transformations that are difficult to achieve through thermal methods. A notable strategy for forming ortho-aminophenols involves the photoexcitation of aryl azides. nih.govresearchgate.net This process generates highly reactive singlet nitrenes, which can undergo a dearomatization-rearomatization sequence. nih.govresearchgate.net This allows for the incorporation of nucleophiles, such as alcohols, providing a pathway to vicinal N- and O-functionalized aromatic compounds. nih.gov This approach is valuable for creating substitution patterns that may not align with standard electrophilic aromatic substitution rules. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical reagents by using electrons as "reagents" for reduction or oxidation. The synthesis of aminophenols via the electrochemical reduction of nitrophenols is a well-established application of this technique. google.comresearchgate.net For example, para-aminophenol can be synthesized by the electrolytic reduction of nitrobenzene (B124822), which proceeds through a phenylhydroxylamine intermediate that rearranges to the final product. wikipedia.org This principle can be directly applied to the synthesis of this compound from its corresponding nitro-precursor, 5-methoxy-3-methyl-2-nitrophenol. The reaction is typically carried out in an electrolytic cell where parameters such as electrode material, current density, and temperature can be precisely controlled to optimize the yield and selectivity of the reduction. google.com

| Method | Precursor Type | Key Intermediate/Process | Primary Application |

| Photochemical | Aryl Azide (B81097) | Singlet Nitrene / Dearomatization-Rearomatization | Synthesis of ortho-Aminophenols |

| Electrochemical | Nitrophenol / Nitrobenzene | Electrochemical Reduction | Synthesis of Aminophenols from Nitro-aromatics |

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. The rapid and uniform heating provided by microwaves can accelerate a variety of reactions relevant to the synthesis of aminophenol derivatives.

This technique has been successfully applied to synthesize azomethine compounds from aminophenols, achieving excellent yields in significantly shorter times than conventional heating. nih.gov It has also been used to accelerate the polymerization of 3-aminophenol and in the synthesis of catalysts used for the reduction of nitrophenols to aminophenols. nih.govmdpi.com For the synthesis of this compound, microwave assistance could be employed in the reduction of the nitrophenol precursor or in subsequent derivatization steps, offering a more efficient and rapid synthetic route. For instance, the synthesis of a terpolymer from o-aminophenol, urea, and formaldehyde was reduced from five hours under conventional reflux to 110 seconds using microwave irradiation. ijsdr.org

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Terpolymer Synthesis (o-aminophenol, urea, formaldehyde) | 5 hours | 110 seconds | Significant time reduction |

| Azomethine Synthesis (from aminophenols) | Several hours | A few minutes | Often higher yields |

Synthetic Strategies for Isomeric and Analogous Compounds

The synthesis of a specific positional isomer like this compound is a significant challenge that hinges on controlling the regioselectivity of reactions on the aromatic ring. This control is dictated by the electronic properties of the substituents already present on the precursor molecules, such as substituted anisoles and cresols.

The outcome of electrophilic aromatic substitution reactions, a key step in synthesizing the precursors to substituted aminophenols, is governed by the directing effects of the groups on the benzene (B151609) ring.

Anisoles (Methoxy Group, -OCH₃): The methoxy group is a strongly activating, ortho, para-director. It donates electron density to the ring through resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). This makes the positions ortho and para to the methoxy group highly susceptible to electrophilic attack.

Cresols (Hydroxyl and Methyl Groups, -OH and -CH₃): Cresols contain both a hydroxyl group and a methyl group.

The hydroxyl group (-OH) is one of the most strongly activating ortho, para-directors due to its powerful +R effect. stackexchange.com

The methyl group (-CH₃) is a weakly activating, ortho, para-director, operating through an inductive effect (+I effect) and hyperconjugation. stackexchange.com

When multiple activating groups are present, their directing effects can be either cooperative or competitive. In meta-cresol, the -OH and -CH₃ groups work cooperatively to activate the same positions (the two carbons ortho to the hydroxyl group and the carbon para to it), making m-cresol highly reactive towards electrophilic substitution. stackexchange.com In para-cresol, the groups' directing effects are not fully cooperative, leading to a different reactivity pattern. stackexchange.com Understanding these differential reactivities is essential for selecting the correct starting material and predicting the outcome of reactions like nitration, which is often the first step in introducing the amino group (via reduction).

| Substituent | Type | Inductive Effect | Resonance Effect | Directing Effect |

| -OCH₃ (Methoxy) | Activating | -I (Withdrawing) | +R (Donating) | ortho, para |

| -OH (Hydroxyl) | Strongly Activating | -I (Withdrawing) | +R (Strongly Donating) | ortho, para |

| -CH₃ (Methyl) | Weakly Activating | +I (Donating) | N/A (Hyperconjugation) | ortho, para |

The synthesis of specific positional isomers requires a carefully planned sequence of reactions starting from a strategically chosen precursor. The preparation of this compound and its isomers would likely proceed through the nitration of a suitable methoxymethylphenol, followed by the reduction of the nitro group.

A plausible synthetic route to the target compound could start from 5-methylresorcinol (orcinol). The two hydroxyl groups have different steric environments, which could allow for selective mono-methylation to form 3-methoxy-5-methylphenol (B15851). Subsequent nitration would be directed by the powerful -OH group and the moderately activating -OCH₃ and -CH₃ groups. The position ortho to the hydroxyl group and para to the methyl group (C2) is a likely site for nitration. Reduction of the resulting nitrophenol would yield the desired this compound.

To prepare a positional isomer, one could start with a different precursor. For example:

Starting with m-Cresol (3-methylphenol): Methylation would yield 3-methylanisole. Nitration of this compound would be directed by both groups to the positions ortho and para to the methoxy group, leading to a mixture of isomers, primarily 2-nitro- and 4-nitro-3-methylanisole. These are not direct precursors to the target compound's substitution pattern.

Starting with p-Cresol (4-methylphenol): Methylation gives 4-methylanisole. Nitration would occur at the positions ortho to the strongly activating methoxy group, yielding 3-nitro-4-methylanisole. Subsequent steps would not lead to the desired isomer.

A general approach for synthesizing a related compound, 2-amino-5-methoxyphenol, starts with resorcinol, involves partial methylation, followed by nitration and then reduction. researchgate.net This logic can be extended to the more substituted target by starting with a substituted resorcinol. The key to accessing a specific isomer is the careful orchestration of the directing effects of the substituents at each synthetic step.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound relies on the careful optimization of each step in its synthetic pathway to maximize yields and purity. While specific optimization studies for the complete multi-step synthesis of this exact molecule are not extensively detailed in publicly available literature, the optimization of key transformations involved—such as selective methylation, aromatic nitration, and nitro group reduction—is well-documented for analogous structures. A plausible and efficient synthesis route involves the selective O-methylation of orcinol (5-methylresorcinol) to produce the key precursor 3-methoxy-5-methylphenol, followed by regioselective nitration and subsequent reduction of the nitro group.

Optimization of Precursor Synthesis: 3-methoxy-5-methylphenol

The synthesis of the crucial intermediate, 3-methoxy-5-methylphenol, is most commonly achieved through the selective mono-methylation of orcinol. The optimization of this step focuses on maximizing the yield of the desired monomethylated product while minimizing the formation of the dimethylated byproduct (1,3-dimethoxy-5-methylbenzene) and unreacted starting material.

Early methods for this transformation often resulted in lower yields and required difficult purification processes. Modern approaches have significantly improved the efficiency of this reaction. A typical optimized laboratory procedure involves refluxing anhydrous orcinol with a methylating agent like dimethyl sulfate in a suitable solvent such as dry acetone, using a base like potassium carbonate. This combination of reagents and conditions has been shown to produce yields in the range of 65-75%. The choice of a non-aqueous solvent and a moderate base like potassium carbonate is crucial for controlling the reaction's selectivity towards mono-methylation.

Table 1: Comparison of Synthetic Conditions for 3-methoxy-5-methylphenol

| Methylating Agent | Base | Solvent | Conditions | Reported Yield (%) | Reference |

| Methyl iodide | Potassium hydroxide / Sodium ethoxide | Not specified | Not specified | ~37% | |

| Dimethyl sulfate | Sodium hydroxide | Not specified | Not specified | Low | |

| Dimethyl sulfate | Potassium carbonate | Dry Acetone | Reflux | 65-75% |

Optimization of Aromatic Nitration

The nitration of the activated aromatic ring of 3-methoxy-5-methylphenol presents a significant challenge regarding regioselectivity. The goal is to introduce a single nitro group selectively at the C2 position (ortho to the hydroxyl group and para to the methoxy group) to form 5-methoxy-3-methyl-2-nitrophenol. Traditional nitrating methods using harsh reagents like a mixture of nitric and sulfuric acid often lead to poor selectivity, over-nitration, and oxidation of the substrate. researchgate.net

Optimization efforts focus on employing milder and more selective nitrating systems. Green chemistry approaches have introduced various catalytic systems that improve regioselectivity and yield under milder conditions. researchgate.net For instance, the use of polymer-supported nitrating salts or inorganic nitrating salts like sodium nitrite (B80452) in the presence of catalysts such as montmorillonite KSF or bismuth(III) nitrate allows for nitration under heterogeneous conditions, which can be more controlled and selective. researchgate.netresearchgate.net The optimization involves screening different catalysts, nitrating agents, solvents, and reaction temperatures to favor the formation of the desired 2-nitro isomer.

Optimization of Nitro Group Reduction

The final step in the synthesis is the reduction of the nitro intermediate, 5-methoxy-3-methyl-2-nitrophenol, to the target compound, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation. The optimization of this reaction is critical for achieving a high yield of the final product with high purity. Key parameters that are optimized include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent.

Catalyst Selection and Loading : A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice for its high activity and stability. rsc.orggoogle.com Other catalysts like Raney nickel are also effective. researchgate.net The amount of catalyst is a crucial parameter; studies on the reduction of similar nitrophenols have shown that optimizing the catalyst loading can significantly impact conversion rates. For example, in the reduction of 4-nitrophenol (B140041) using certain copper(II) complexes, a catalyst amount of 1.0 mol% was found to be optimal, achieving conversions as high as 97.5%. nih.gov

Reaction Conditions (Temperature and Pressure) : The hydrogenation of nitrophenols can often be carried out under mild conditions, such as at room temperature and low hydrogen pressures (e.g., 30-60 p.s.i.g.). google.com Operating at lower temperatures and pressures is generally preferred to minimize side reactions and enhance the safety of the process.

Solvent and pH : The choice of solvent can influence reaction rates and the ease of product isolation. Water and alcohols like methanol are frequently used. rsc.orggoogle.com The pH of the reaction medium can also be a critical factor. For instance, some hydrogenations are performed in the presence of an acid, such as acetic acid or hydrochloric acid, which can affect the reaction rate and the form of the final product (e.g., as a hydrochloride salt). google.com

Table 2: Optimization Parameters for Catalytic Reduction of Nitrophenols

| Catalyst | Reducing Agent | Substrate Example | Key Optimized Parameter | Result | Reference |

| Copper(II) Schiff base complexes | Sodium borohydride | 4-Nitrophenol | Catalyst Loading (1.0 mol%) | 97.5% conversion | nih.gov |

| Palladium on Carbon (5%) | Hydrogen Gas | p-Nitrophenol | Pressure (30 p.s.i.g.) | 85.9% yield (as HCl salt) | google.com |

| Palladium/Graphene | Sodium borohydride | p-Nitrophenol | Catalyst Support | Higher activity than commercial Pd/C | rsc.org |

| Raney Nickel | Hydrogen Gas | p-Nitrophenol | Solvent (Methanol) | High conversion | researchgate.net |

By systematically optimizing each of these synthetic steps, it is possible to develop a robust and high-yielding process for the production of this compound from readily available starting materials.

Chemical Reactivity and Transformation Studies of 2 Amino 5 Methoxy 3 Methylphenol

Reactions Involving the Amino Group

The primary amino group is a potent nucleophile and a key site for a variety of chemical reactions, including acylation, alkylation, condensation, and diazotization.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group in aminophenols is generally more nucleophilic than the oxygen of the hydroxyl group. This difference in reactivity allows for selective N-acylation and N-alkylation under appropriate conditions. quora.com

Acylation: The reaction of the amino group with acylating agents like acyl chlorides or anhydrides typically proceeds preferentially at the nitrogen atom to form an N-acyl derivative (an amide). wikipedia.org For instance, the acylation of p-aminophenol to produce paracetamol (N-acetyl-p-aminophenol) demonstrates the higher nucleophilicity of the amino group. quora.comgoogle.com This chemoselectivity is often achieved under neutral or slightly basic conditions. Enzymatic methods, for example using lipase, have also been employed for the chemoselective monoacetylation of the amino group in 2-aminophenol (B121084). acs.org A sustainable continuous-flow process for N-acetylation has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a Lewis acid catalyst. nih.gov

Alkylation: Direct N-alkylation of aminophenols with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as potential O-alkylation. google.com To achieve selective mono-N-alkylation, indirect methods are often preferred. One common strategy is reductive amination, which involves the initial condensation of the aminophenol with an aldehyde to form a Schiff base (imine), followed by in-situ reduction with a reagent like sodium borohydride. umich.eduresearchgate.net This one-pot reaction provides good yields of the N-alkylated aminophenol. umich.eduresearchgate.net Another approach involves protecting the amino group, alkylating the hydroxyl group, and then deprotecting, or vice versa, to achieve selectivity. umich.edu

Table 1: Examples of Selective N-Alkylation of Aminophenols via Reductive Amination Data derived from studies on various aminophenol substrates.

| Starting Aminophenol | Aldehyde | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Aminophenol | Benzaldehyde (B42025) | Sodium Borohydride | 2-(Benzylamino)phenol | 98.3 | umich.eduresearchgate.net |

| o-Aminophenol | Salicylaldehyde | Sodium Borohydride | 2-((2-Hydroxybenzyl)amino)phenol | 90.7 | umich.edu |

| o-Aminophenol | p-Anisaldehyde | Sodium Borohydride | 2-((4-Methoxybenzyl)amino)phenol | 94.5 | umich.edu |

| p-Aminophenol | Benzaldehyde | Sodium Borohydride | 4-(Benzylamino)phenol | 96.7 | umich.edu |

Condensation Reactions (e.g., Schiff Base Formation)

Primary aromatic amines, such as the one in 2-Amino-5-methoxy-3-methylphenol, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The reaction is typically reversible and is often carried out by refluxing the reactants in an alcohol solvent, sometimes with acid or base catalysis to facilitate dehydration. For o-aminophenols, the formation of a Schiff base with an aldehyde like benzaldehyde is a well-established procedure and is often the first step in multi-step syntheses, such as selective alkylation. umich.edureddit.com

Diazotization and Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). scialert.netchemguide.co.ukorganic-chemistry.org The resulting diazonium salt is a versatile intermediate.

Once formed, the diazonium ion is a weak electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. slideshare.netyoutube.com This electrophilic aromatic substitution reaction results in the formation of brightly colored azo compounds (dyes). scialert.net The coupling with phenols is usually carried out in mildly alkaline conditions, which deprotonates the phenol (B47542) to the more strongly activating phenoxide ion. stackexchange.com Coupling with anilines is performed in weakly acidic conditions. For a substrate like this compound, after diazotization, the resulting diazonium salt could be coupled with various aromatic compounds to synthesize a range of azo dyes. iiste.org

It is noteworthy that on diazotization, some o-aminophenol derivatives can undergo hydrolysis. For example, the 2,6-dimethylbenzoate (B1233830) of o-aminophenol hydrolyzes to o-hydroxybenzenediazonium chloride and 2,6-dimethylbenzoic acid. rsc.org

Cyclization Reactions Leading to Heterocyclic Systems

The ortho-positioning of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably benzoxazoles. rsc.org Benzoxazoles are an important class of compounds with applications in medicinal and materials chemistry. nih.gov

The formation of the benzoxazole (B165842) ring involves the condensation of the amino and hydroxyl groups with a suitable one-carbon electrophile. Numerous methods have been developed for this transformation, including:

Reaction with Cyanogen Bromide (BrCN): A traditional but hazardous method involving the cyclization of 2-aminophenols with BrCN. nih.gov

Reaction with Aldehydes or Ketones: Condensation with aldehydes or ketones, often under oxidative conditions or with specific catalysts, can lead to 2-substituted benzoxazoles. rsc.orgorganic-chemistry.org

Reaction with Tertiary Amides: A modern approach involves the activation of a tertiary amide with triflic anhydride (B1165640) (Tf₂O), followed by reaction with a 2-aminophenol to form the benzoxazole ring system in a cascade reaction. nih.gov

Smiles Rearrangement: N-substituted 2-aminobenzoxazoles can be synthesized via the intramolecular Smiles rearrangement, starting from benzoxazole-2-thiol. nih.govacs.org

These reactions showcase the utility of o-aminophenol derivatives as building blocks for creating more complex molecular architectures. acs.orgacs.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is less nucleophilic than the amino group but can participate in key reactions, particularly when the amino group is protected or under specific reaction conditions.

O-Alkylation and O-Acylation

O-Alkylation: Direct O-alkylation of the hydroxyl group in the presence of the more nucleophilic amino group is challenging. To achieve selective O-alkylation, a protection strategy is typically employed. umich.edu The amino group is first protected, for example, by reacting it with benzaldehyde to form a Schiff base. The phenolic hydroxyl group can then be deprotonated with a base (e.g., K₂CO₃) to form a phenoxide, which subsequently reacts with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) to form an ether. The final step is the hydrolysis of the Schiff base, typically with acid, to regenerate the free amino group, yielding the O-alkylated aminophenol. umich.eduresearchgate.net This method has been successfully applied to a range of aminophenols and alkyl halides. umich.edu

Table 2: Examples of Selective O-Alkylation of Aminophenols via Amino Group Protection Data derived from studies on various aminophenol substrates.

| Starting Aminophenol | Protecting Group | Alkylating Agent | Base | Product (after deprotection) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| o-Aminophenol | Benzylidene | Benzyl Bromide | K₂CO₃ | 2-Benzyloxyaniline | 93.5 | umich.eduresearchgate.net |

| o-Aminophenol | Benzylidene | Allyl Bromide | K₂CO₃ | 2-(Allyloxy)aniline | 82.2 | umich.eduresearchgate.net |

| 2-Amino-4-methylphenol | Benzylidene | Benzyl Bromide | K₂CO₃ | 2-Benzyloxy-5-methylaniline | 86.1 | umich.eduumich.edu |

| 2-Amino-4-chlorophenol | Benzylidene | Benzyl Bromide | K₂CO₃ | 2-Benzyloxy-5-chloroaniline | 57.2 | umich.eduumich.edu |

O-Acylation: While N-acylation is kinetically favored under neutral or basic conditions, selective O-acylation can be achieved under acidic conditions. quora.com In a strongly acidic medium, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which deactivates it as a nucleophile. This allows the less nucleophilic hydroxyl group to react with an acylating agent. For example, treatment of hydroxy-amino acids with acetic anhydride in the presence of a strong acid like perchloric acid leads to selective O-acylation. nih.gov

Oxidation Pathways of Phenolic Moieties

The phenolic hydroxyl group, in conjunction with the activating amino group, renders the aromatic ring of this compound susceptible to oxidation. The specific oxidation pathway and resulting products are highly dependent on the oxidant used and the reaction conditions.

One of the primary oxidation reactions for phenols is oxidative coupling , which can proceed via carbon-carbon or carbon-oxygen bond formation. wikipedia.org In the case of this compound, the presence of multiple activating groups suggests a high reactivity towards oxidative coupling. The positions ortho and para to the powerful activating hydroxyl and amino groups are the most likely sites for coupling. Given the substitution pattern, intermolecular C-C bond formation could occur at the positions ortho to the hydroxyl group. The specific regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the catalyst and the steric hindrance around the reactive sites. nih.govnih.gov

Furthermore, the oxidation of aminophenols can lead to the formation of quinone imines . For instance, the oxidation of p-aminophenol is known to produce quinone imine derivatives. rsc.org In acidic media, the electrochemical oxidation of aminophenols can lead to the formation of polymeric films, such as those containing phenoxazine (B87303) units from o-aminophenol. ua.es The oxidation of this compound could potentially follow similar pathways, leading to colored, complex products. The oxidation process for aminophenols can be pH-dependent, following different kinetics in acidic versus alkaline solutions. researchgate.net

The table below summarizes potential oxidation products of phenolic compounds based on general reaction mechanisms.

| Oxidant/Condition | Potential Product Type | Plausible Product from this compound |

| Mild Oxidants (e.g., K₃[Fe(CN)₆]) | Oxidative Coupling Products (Biphenols, etc.) | Dimeric or oligomeric structures linked via C-C bonds at positions ortho to the hydroxyl group. |

| Strong Oxidants (e.g., KMnO₄) | Quinone-type Structures | A substituted benzoquinone imine derivative. |

| Electrochemical Oxidation | Polymeric Films | A polymer incorporating phenoxazine-like structures. |

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a relatively stable ether linkage; however, it can undergo specific reactions, most notably demethylation.

The cleavage of the aryl-O-CH₃ bond, known as demethylation, is a common transformation for aryl methyl ethers. A widely used reagent for this purpose is boron tribromide (BBr₃). nih.govorgsyn.org This reaction proceeds by the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.educore.ac.uk The reaction is often performed in an inert solvent like dichloromethane. For this compound, treatment with BBr₃ would be expected to yield the corresponding catechol derivative, 2-Amino-3-methylbenzene-1,5-diol. The presence of other functional groups, such as the amino and hydroxyl groups, may require careful control of reaction conditions to avoid side reactions.

The efficiency of demethylation can be influenced by other substituents on the aromatic ring. Electron-donating groups, such as the amino and methyl groups present in the target molecule, can affect the reaction rate. rsc.org

| Reagent | Reaction Type | Expected Product |

| Boron Tribromide (BBr₃) | Demethylation | 2-Amino-3-methylbenzene-1,5-diol |

| Strong Protic Acids (e.g., HBr, HI) | Ether Cleavage | 2-Amino-3-methylbenzene-1,5-diol |

Aryl ethers are generally stable compounds, resistant to many reagents, including bases, and mild oxidizing and reducing agents. numberanalytics.comsolubilityofthings.com This stability is due to the sp²-hybridized carbon of the aromatic ring, which forms a strong bond with the oxygen atom. The ether linkage in this compound is therefore expected to be robust under a variety of non-acidic conditions. However, cleavage can be achieved under harsh conditions with strong acids like HBr or HI at high temperatures. libretexts.orgbyjus.com In such cases, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group.

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is a potential site for benzylic functionalization, particularly oxidation and halogenation.

Benzylic Oxidation: The methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgmasterorganicchemistry.com This reaction typically requires the presence of a benzylic hydrogen, which is the case here. The oxidation would convert the methyl group into a carboxylic acid, yielding 2-Amino-5-hydroxy-4-methoxybenzoic acid. The amino and hydroxyl groups on the ring are also susceptible to oxidation, so careful selection of the oxidant and reaction conditions would be crucial to achieve selective benzylic oxidation.

Benzylic Halogenation: Free radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). numberanalytics.com This would introduce a bromine atom onto the methyl group, forming 2-Amino-5-methoxy-3-(bromomethyl)phenol. This brominated product can then serve as a versatile intermediate for further nucleophilic substitution reactions at the benzylic position. khanacademy.org However, the use of NBS in a polar solvent like acetonitrile has been shown to favor aromatic ring bromination over benzylic bromination for methyl anisoles. mdma.ch

| Reagent/Condition | Reaction Type | Expected Product |

| Potassium Permanganate (KMnO₄) | Benzylic Oxidation | 2-Amino-5-hydroxy-4-methoxybenzoic acid |

| N-Bromosuccinimide (NBS), Light | Benzylic Halogenation | 2-Amino-5-methoxy-3-(bromomethyl)phenol |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenolic Ring

The substitution pattern of this compound makes it highly activated towards electrophilic aromatic substitution, while it is expected to be unreactive towards nucleophilic aromatic substitution under normal conditions.

Electrophilic Aromatic Substitution: The amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups are all strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. pressbooks.pubbyjus.combritannica.com The methyl (-CH₃) group is a weakly activating, ortho-, para-director. pressbooks.pub The combined effect of these groups makes the aromatic ring highly electron-rich and thus very susceptible to attack by electrophiles. ucalgary.ca The directing effects of these groups will compete to determine the position of substitution. The most powerful activating groups, the amino and hydroxyl groups, will exert the strongest influence. Considering the positions ortho and para to these groups, the most likely site for electrophilic attack is the carbon atom between the amino and methyl groups (C4) and the carbon adjacent to the methyl group (C2), although steric hindrance from the adjacent groups might play a role. libretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed readily, likely under milder conditions than those required for benzene (B151609). mlsu.ac.in

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgbyjus.comchemistrysteps.com Since this compound contains only electron-donating or weakly activating groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. The electron-rich nature of the ring would repel incoming nucleophiles. youtube.comlibretexts.org

Mechanistic Investigations of Key Transformations

Mechanistic investigations into the reactions of aminophenols are crucial for understanding their transformation pathways, predicting products, and optimizing reaction conditions. Such studies often focus on common reactions like oxidation, which can lead to polymerization or the formation of dye molecules, and acylation, a common derivatization reaction. Due to the lack of direct studies on this compound, this section will discuss the principles of mechanistic investigations using examples from related aminophenol compounds.

Kinetic studies are fundamental to elucidating reaction mechanisms by providing information on reaction rates, the order of reaction with respect to each reactant, and the influence of parameters such as temperature and concentration. For aminophenols, kinetic studies have been instrumental in understanding their oxidation and derivatization reactions.

For instance, the oxidation of aminophenols can proceed through various pathways, often involving the formation of radical species. The kinetics of such reactions can be followed spectrophotometrically by monitoring the disappearance of the reactant or the appearance of a colored product. In a study on the biomimetic oxidation of 2-aminophenol, the reaction was followed by monitoring dioxygen uptake, revealing a mechanism that involves the formation of a superoxoferroxime intermediate. rsc.org The rate-determining step was identified as the hydrogen atom abstraction from the aminophenol. rsc.org

Another common reaction, acylation, has also been the subject of kinetic analysis. A study on the production of paracetamol from p-aminophenol and acetic anhydride investigated the reaction kinetics to optimize the process. The study determined the reaction to be second order and calculated the reaction rate constant under various conditions. researchgate.net

Table 1: Representative Kinetic Data for Reactions of Related Aminophenols

| Reaction | Reactant(s) | Conditions | Rate Law/Kinetic Parameter | Reference |

| Oxidation | 2-Aminophenol, Dioxygen | Catalyzed by [Fe(Hdmg)₂(MeIm)₂] | Primary deuterium (B1214612) kinetic isotope effect of 2.63 | rsc.org |

| Acylation | p-Aminophenol, Acetic Anhydride | Aqueous solution, 108 °C | Second-order reaction rate constant: 1.95 L mol⁻¹ min⁻¹ | researchgate.net |

| Electrochemical Oxidation | p-Aminophenol | Ce-PbO₂ electrode | Reaction rate constant higher than with La-PbO₂ and PbO₂ electrodes | frontiersin.org |

| Enzymatic Acetylation | 2-Aminophenol, Vinyl Acetate | Immobilized Cal B lipase, 60 °C | Activation energy: 4.5 kcal/mol | acs.org |

This table presents data from studies on related aminophenol compounds to illustrate the types of kinetic information available for these classes of reactions. The data is not for this compound.

The identification of transient intermediates is a key aspect of mechanistic studies, providing direct evidence for a proposed reaction pathway. Various spectroscopic and analytical techniques are employed to detect and characterize these short-lived species.

In the oxidation of aminophenols, radical cations and phenoxyl radicals are common intermediates. Electron Spin Resonance (ESR) spectroscopy is a powerful tool for detecting and characterizing these paramagnetic species. For example, in the oxidation of 2-aminophenol, a 4-substituted 2-aminophenoxyl free radical has been identified using ESR. rsc.org

Spectroelectrochemistry, which combines electrochemical methods with spectroscopy, is another valuable technique. In situ FTIR spectroscopy has been used to study the oxidation of m-aminophenol, revealing that only the amino group undergoes oxidation initially. ua.es The formation of polymeric films, which are common products of aminophenol oxidation, can also be monitored.

In the context of dye formation, which is a key application of aminophenol derivatives, the intermediates are often quinonediimines formed by the oxidation of p-diaminobenzenes or p-aminophenols. wikipedia.org These intermediates then react with coupler molecules in an electrophilic aromatic substitution reaction to form the final dye. wikipedia.org

The metabolic pathways of aminophenols also provide insights into reactive intermediates. In the biodegradation of 4-aminophenol (B1666318) by Burkholderia sp., key metabolites such as 1,4-benzenediol and 1,2,4-trihydroxybenzene have been identified, indicating a pathway involving hydroxylation and subsequent ring cleavage. nih.gov

Table 2: Techniques for the Identification of Intermediates in Aminophenol Reactions

| Reaction Type | Intermediate Species | Technique(s) for Identification | Reference Compound(s) | Reference(s) |

| Oxidation | Phenoxyl radical | Electron Spin Resonance (ESR) | 2-Aminophenol | rsc.org |

| Oxidation | Superoxoferroxime(III) | Electrospray Ionization Mass Spectrometry (ES-MS) | 2-Aminophenol | rsc.org |

| Electrochemical Oxidation | Polymeric film | In situ FTIR Spectroscopy | m-Aminophenol | ua.es |

| Dye Formation | Quinonediimine | Inferred from reaction products | p-Phenylenediamine, p-Aminophenol | wikipedia.org |

| Biodegradation | 1,4-Benzenediol, 1,2,4-Trihydroxybenzene | Gas Chromatography-Mass Spectrometry (GC-MS) | 4-Aminophenol | nih.gov |

This table illustrates common techniques used to identify intermediates in reactions of related aminophenol compounds, as specific data for this compound is not available.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

The structure of 2-Amino-5-methoxy-3-methylphenol contains several distinct proton environments: two aromatic protons, a phenolic hydroxyl proton, two amine protons, a methoxy (B1213986) group, and a methyl group. The expected signals in the ¹H NMR spectrum would correspond to these unique protons. The aromatic protons are expected to appear as distinct signals due to their different electronic environments. The protons of the amino (-NH₂) and hydroxyl (-OH) groups often appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The methyl (-CH₃) and methoxy (-OCH₃) groups would each produce a singlet.

Predicted ¹H NMR Data for this compound (Note: Data is computationally predicted and may differ from experimental values.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (on C4) | 6.4 - 6.6 | Singlet | 1H |

| Aromatic-H (on C6) | 6.2 - 6.4 | Singlet | 1H |

| Phenolic -OH | 8.5 - 9.5 | Broad Singlet | 1H |

| Amino -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| Methoxy -OCH₃ | 3.7 - 3.9 | Singlet | 3H |

| Methyl -CH₃ | 2.0 - 2.2 | Singlet | 3H |

Disclaimer: The table above is generated based on computational predictions and established chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. As with the proton NMR data, experimental ¹³C NMR spectra for this compound are not widely available. Predicted data provides insight into the carbon skeleton.

The molecule has eight distinct carbon atoms, including six in the aromatic ring and two from the methyl and methoxy substituents. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom attached to the hydroxyl group (C1) and the amino group (C2) are expected to be significantly affected, as is the carbon bearing the methoxy group (C5).

Predicted ¹³C NMR Data for this compound (Note: Data is computationally predicted and may differ from experimental values.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 145 - 150 |

| C2 (-NH₂) | 135 - 140 |

| C3 (-CH₃) | 120 - 125 |

| C4 | 100 - 105 |

| C5 (-OCH₃) | 150 - 155 |

| C6 | 95 - 100 |

| Methyl -CH₃ | 15 - 20 |

| Methoxy -OCH₃ | 55 - 60 |

Disclaimer: The table above is generated based on computational predictions and established chemical shift ranges. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. huji.ac.ilceitec.czlibretexts.org In this compound, a COSY spectrum would be expected to show correlations between the two aromatic protons if they are close enough (within 3-4 bonds) to have a significant coupling constant. huji.ac.il However, given their predicted meta-relationship to each other, these cross-peaks might be weak or absent.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These heteronuclear techniques correlate directly bonded proton and carbon atoms. columbia.edu An HSQC or HMQC spectrum of this compound would show cross-peaks connecting the signal of each aromatic proton to its attached carbon, the methyl protons to the methyl carbon, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org HMBC is crucial for connecting different parts of a molecule, especially across quaternary (non-protonated) carbons. For this molecule, HMBC would be invaluable in confirming the substitution pattern by showing correlations, for example, from the methyl protons to the C2, C3, and C4 carbons, and from the methoxy protons to the C5 carbon.

Specific experimental 2D NMR data for this compound is not available in the surveyed literature.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a molecule, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While a specific experimental FT-IR spectrum for this compound is not published, the characteristic absorption bands can be predicted based on its functional groups.

The key functional groups are the phenolic -OH, the amino -NH₂, the C-O bonds of the ether and phenol (B47542), and the substituted aromatic ring. The -OH and -NH₂ stretching vibrations are typically observed in the high-wavenumber region and can be broadened by hydrogen bonding.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Amino -NH₂ | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1500 - 1600 | Medium to Strong |

| C-N Stretch | Aryl Amine | 1250 - 1360 | Medium |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1200 - 1275 (asymmetric) | Strong |

| C-O Stretch (Phenol) | Ar-OH | 1180 - 1260 | Strong |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1000 - 1075 (symmetric) | Medium |

Disclaimer: The table lists expected absorption ranges. The exact position and intensity of peaks in an experimental spectrum can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar bonds and symmetric vibrations, such as the C=C stretching in the aromatic ring. A Raman spectrum of this compound would provide additional information, particularly regarding the skeletal vibrations of the benzene (B151609) ring. However, experimental Raman spectroscopic data for this compound is not found in the available scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of this compound. The absorption of UV and visible light by the molecule provides insights into its electronic transitions and the nature of its chromophores.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and its substituents. The primary chromophore is the substituted benzene ring, where the amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) groups act as auxochromes, modifying the absorption characteristics of the benzene ring. These auxochromes, with their lone pairs of electrons, can engage in resonance with the aromatic system, leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The electronic spectrum of a related compound, 2-methoxy-5-methyl aniline, has been recorded in various solvents. orientjchem.org While not identical, the electronic structure of this compound provides a basis for understanding the transitions in this compound. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can further elucidate the nature of these electronic transitions and predict the absorption maxima. materialsciencejournal.org For instance, in a study of a similar pyran derivative, the absorption maxima were calculated in the gas phase and in DMSO, showing a blue shift in the solvent, which was attributed to the stabilization of the ground state. materialsciencejournal.org

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position and intensity of the absorption bands in the UV-Vis spectrum of this compound, a phenomenon known as solvatochromism. The effect of the solvent on the electronic absorption spectra of various aromatic compounds, including anilines and phenols, has been extensively studied. orientjchem.orgresearchgate.netbiointerfaceresearch.commdpi.com

In polar solvents, hydrogen bonding interactions between the solvent molecules and the amino and hydroxyl groups of the analyte can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. mdpi.com For example, a study on flavone (B191248) derivatives showed that bathochromic shifts were observed in solvents with higher polarity and hydrogen-bonding ability. mdpi.com Generally, a red shift (bathochromism) is observed when the excited state is more polar than the ground state, as it is stabilized to a greater extent by the polar solvent. Conversely, a blue shift (hypsochromism) can occur if the ground state is more stabilized. The study of solvent effects on the UV-visible absorption spectra of related compounds has shown that the absorption maximum (λmax) can shift significantly with changes in solvent polarity. biointerfaceresearch.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The chemical formula for this compound is C8H11NO2, with a calculated monoisotopic mass of 153.0790 g/mol . evitachem.comchembk.com HRMS can confirm this elemental composition with a high degree of confidence, distinguishing it from other isomers or compounds with the same nominal mass. For instance, the exact mass of the related compound 2-amino-5-methylphenol (B193566) (C7H9NO) has been computed to be 123.068413911 Da. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, producing a unique pattern of fragment ions that serves as a fingerprint for its structure. The analysis of these fragmentation pathways provides valuable information for structural confirmation. The fragmentation of phenolic compounds and aromatic amines often involves characteristic losses of small neutral molecules. mdpi.commdpi.comunito.itresearchgate.net

For this compound, expected fragmentation pathways could include the loss of a methyl group (•CH3) from the methoxy substituent, loss of carbon monoxide (CO) from the phenolic ring, or cleavage of the C-N bond. The fragmentation patterns of structurally similar compounds can provide insights. For example, the mass spectrum of 2-methoxy-3-methylphenol (B1664559) shows a top peak at m/z 123 and a second highest at m/z 138 (the molecular ion). nih.gov The fragmentation of C-glycosides, which also contain phenolic and ether functionalities, often involves water loss and cleavage of the sugar moieties. mdpi.com The study of ketamine analogues has also revealed distinctive fragmentation pathways involving losses of small amine-containing fragments. mdpi.com

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While no specific X-ray crystallographic data for this compound is currently available in the searched literature, studies on related compounds demonstrate the power of this technique. For example, the crystal structure of 2-[({2-[(2-Hydroxy-5-methoxybenzylidene)amino]ethyl}imino)methyl]-4-methoxyphenol has been reported, revealing details about its molecular geometry and hydrogen bonding interactions. nih.gov Similarly, the crystal structure of 2-amino-5-methylphenol has been determined. nih.govresearchgate.net The availability of X-ray data for 2-amino-3-methylphenol (B31084) is also noted, though the specific data was not retrieved. uq.edu.au Obtaining the crystal structure of this compound would provide an unambiguous confirmation of its molecular structure and offer insights into its packing in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement of a crystalline solid. This method provides definitive proof of a molecule's connectivity and stereochemistry by mapping the electron density within a single crystal. For this compound, obtaining suitable single crystals would be a critical step for its unambiguous structural confirmation.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the molecule. This model yields crucial information, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.

While specific crystallographic data for this compound is not publicly documented, a hypothetical dataset based on similar small organic molecules illustrates the type of information obtained. For instance, analysis of related secondary amines derived from phenolic structures has been successfully performed using this technique, confirming their molecular structures in orthorhombic and monoclinic crystal systems. semanticscholar.org

Illustrative Crystallographic Data for a Substituted Phenol Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice is described by vectors of unequal length. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.51 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.23 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.75 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 105.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 817.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table is for illustrative purposes and does not represent experimentally determined data for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions. For this compound, the primary interactions expected to dictate its solid-state architecture are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The presence of hydroxyl (-OH) and amino (-NH₂) groups makes this compound an excellent candidate for forming extensive hydrogen bond networks. The hydroxyl group can act as a hydrogen bond donor (via its hydrogen) and an acceptor (via its oxygen). Similarly, the amino group provides two donor hydrogens and one acceptor nitrogen atom. These interactions are crucial in stabilizing the crystal structure, often forming dimers, chains, or complex three-dimensional architectures. semanticscholar.orgnih.gov

Analysis of the crystal structure of related compounds, such as methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, has utilized Hirshfeld surface analysis to quantify the contributions of different intermolecular contacts, with H⋯O and H⋯H interactions often being the most significant. nih.gov

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating and quantifying components in a mixture, making them essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this setup, the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water (often with acid modifiers like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector would be suitable for detection, given the aromatic nature of the compound. By monitoring the disappearance of starting materials and the appearance of the product peak at a specific retention time, the reaction progress can be tracked. The purity of the final product is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Illustrative RP-HPLC Parameters

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical method and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. jmb.or.kr The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.com GC-MS is highly effective for both purity assessment and identification of byproducts in the synthesis of compounds like this compound, provided it is thermally stable or can be derivatized to increase its volatility. The mass spectrum of the related compound 2-methoxy-3-methylphenol shows major peaks at m/z 138 (molecular ion) and 123 (loss of a methyl group), which is a characteristic fragmentation pattern for such structures. nih.gov

Illustrative GC-MS Parameters

| Parameter | Typical Setting |

|---|---|

| Column | DB-5MS or similar (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

This table represents a typical method and would require optimization for the specific analysis of this compound.

Computational and Theoretical Investigations of 2 Amino 5 Methoxy 3 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These methods can determine a molecule's most stable three-dimensional arrangement (its geometry) and the behavior of its electrons.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of molecules. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. This process calculates the forces on each atom and iteratively adjusts their positions until a minimum energy state is reached.

The result is a detailed picture of the molecule's geometry, including precise bond lengths, bond angles, and dihedral (torsional) angles. For instance, in a study of aminophenol isomers, DFT calculations at the B3LYP/6-31G* level were used to determine their stable structures and energies. researchgate.net This level of theory combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional with a standard split-valence basis set, offering a good balance of accuracy and computational cost for organic molecules.

For 2-Amino-5-methoxy-3-methylphenol, a DFT optimization would reveal how the amino (-NH2), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups influence the geometry of the phenol (B47542) ring and each other. The table below illustrates the type of data that would be generated from such a calculation, using optimized parameters for a related compound as an example.

| Parameter | Atom Pair/Trio/Quartet | Calculated Value (Example) |

|---|---|---|

| Bond Length | C-O | ~1.37 Å |

| Bond Length | C-N | ~1.41 Å |

| Bond Angle | C-C-O | ~118° |

| Bond Angle | C-C-N | ~121° |

| Dihedral Angle | H-O-C-C | ~180° (for planarity) |

Note: The values above are typical and for illustrative purposes only.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.

While DFT is often more efficient, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which build upon the HF method to include electron correlation, can provide higher accuracy for electronic structure calculations. These methods are crucial for obtaining precise energy values, dipole moments, and other electronic properties that govern a molecule's interactions.

Electronic Properties Analysis

Understanding the distribution and energy of electrons within a molecule is key to predicting its chemical reactivity, polarity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital without electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For substituted aminophenols, FMO analysis can reveal how different functional groups alter the electronic landscape. For example, electron-donating groups like amino and methoxy typically raise the HOMO energy, making the molecule a better electron donor.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. This map is invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

Typically, MEP maps use a color scale:

Red: Regions of most negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack (e.g., lone pairs on oxygen or nitrogen).

Blue: Regions of most positive electrostatic potential, electron-deficient. These are sites prone to nucleophilic attack (e.g., acidic hydrogen atoms).

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen of the hydroxyl and methoxy groups and the nitrogen of the amino group. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogens of the amino group, indicating these as potential sites for hydrogen bonding.

Vibrational Analysis and Spectroscopic Correlation

Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these vibrational modes, scientists can assign the experimental peaks to specific bond stretches, bends, and torsions within the molecule.

These calculations are typically performed after a geometry optimization. The theoretical frequencies are often systematically higher than the experimental values due to the calculation being for a single molecule in a vacuum (harmonic approximation) and the neglect of anharmonicity. To correct for this, the calculated frequencies are often multiplied by a scaling factor.

A study on 2-amino-5-methylphenol (B193566) successfully used DFT (B3LYP/6-311+G(d,p)) to calculate its vibrational frequencies, showing excellent agreement with experimental FT-IR and FT-Raman spectra after scaling. This correlation confirms the optimized molecular structure and provides a detailed understanding of the molecule's dynamic behavior. For this compound, a similar analysis would help to unambiguously assign its complex vibrational spectrum, distinguishing the contributions of the phenol, amino, methoxy, and methyl groups.

Simulated IR and Raman Spectra

The vibrational properties of a molecule are determined by its structure and bonding. Theoretical calculations, typically using Density Functional Theory (DFT) methods, are a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. These simulations provide valuable insights into the vibrational modes and can aid in the interpretation of experimental spectra.

For a molecule like this compound, a computational approach would involve:

Geometry Optimization: The first step is to find the lowest energy structure (the most stable conformation) of the molecule. This is typically done using a DFT method (like B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated. This calculation provides the wavenumbers for each vibrational mode, as well as their IR and Raman intensities.

Spectral Simulation: The calculated frequencies and intensities are then used to generate simulated IR and Raman spectra. These spectra can be visually compared with experimental data if available.

In substituted phenols, characteristic vibrations include O-H stretching, N-H stretching of the amino group, C-O stretching, and various aromatic ring vibrations. The positions of these bands are sensitive to the nature and position of the substituents due to electronic and steric effects. For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups would be expected to cause a red-shift (lower frequency) in the O-H stretching vibration.

Potential Energy Distribution (PED) Analysis

While a frequency calculation provides the wavenumbers of the vibrational modes, it does not always give a clear description of the atomic motions involved, especially in complex molecules where vibrations can be coupled. Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes.

PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a more precise understanding of the nature of the vibrations observed in the IR and Raman spectra. For this compound, PED analysis would help to unambiguously assign vibrations related to the phenol ring, the amino group, the methoxy group, and the methyl group.

Conformational Analysis and Tautomeric Equilibria

The presence of rotatable bonds (e.g., around the C-O and C-N bonds) and the possibility of proton transfer lead to a complex conformational landscape and potential tautomeric equilibria for this compound.

Computational methods are essential for exploring these possibilities. By calculating the relative energies of different conformers and tautomers, it is possible to predict the most stable forms and their relative populations at a given temperature. nih.gov Conformational analysis involves systematically rotating the flexible parts of the molecule, such as the hydroxyl and amino groups, to identify all possible stable structures. lumenlearning.comlibretexts.org

Energetics of Enol-Keto Tautomerism

Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). This is known as enol-keto tautomerism. For most simple phenols, the enol form is significantly more stable due to the aromaticity of the benzene (B151609) ring. libretexts.org